(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMALCDEMNAZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, also known by its CAS number 2098137-86-9, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3, with a molecular weight of approximately 229.28 g/mol. Its structure features a pyrazole ring substituted with a cyclopropylmethyl group and a pyridine moiety, which are crucial for its biological interactions.
Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of SMYD2, a lysine methyltransferase implicated in various cancers. Inhibitors targeting SMYD2 have shown promise in preclinical models due to their ability to disrupt oncogenic signaling pathways .
Table 1: Summary of Biological Activities
Efficacy in Biological Models
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast and lung cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Case Study: SMYD2 Inhibition
A notable study explored the binding affinity of this compound to SMYD2 using isothermal titration calorimetry (ITC), revealing a dissociation constant (Kd) of approximately 540 nM. This indicates a strong interaction with the target protein, suggesting potential for therapeutic applications in oncology .
Structure-Activity Relationships (SAR)
Initial SAR studies have indicated that modifications to the cyclopropylmethyl group can significantly influence the potency and selectivity of the compound. For instance, substituting different groups on the pyrazole ring has been shown to enhance binding affinity and improve pharmacokinetic properties.
Table 2: Structure-Activity Relationships
Scientific Research Applications
Pharmacological Applications
The compound's structure, which includes a pyrazole ring, is associated with various biological activities. Here are the key areas of application:
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit antibacterial properties against pathogens like E. coli and Staphylococcus aureus. The structural features of this compound may enhance its effectiveness against bacterial infections, making it a candidate for further exploration in antimicrobial therapies.
Anticancer Potential
The pyrazole scaffold has been recognized for its anticancer properties. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This compound's interactions with specific biological targets may contribute to its anticancer efficacy.
Case Studies
Several studies have explored the biological activities related to this compound:
-
Anti-inflammatory Studies:
- A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting specific cytokines.
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Antimicrobial Research:
- Research indicated that similar pyrazole compounds effectively inhibited bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.
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Cancer Research:
- Investigations into structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines, highlighting the potential of this compound in oncology.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pyrazole Core
(a) 3-Trifluoromethyl Substitution
The compound (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride () replaces the cyclopropylmethyl group with a trifluoromethyl (-CF₃) group. However, this substitution reduces lipophilicity (logP) compared to the cyclopropylmethyl analog, which may affect membrane permeability. The hydrochloride salt further improves aqueous solubility, a critical factor for bioavailability .
(b) Simpler Alkyl Substitutions
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine () features an ethyl group and an N-methylated methanamine. N-methylation decreases the amine’s basicity, altering its interaction with acidic residues in targets. The molecular weight (139.2 g/mol) is significantly lower than the target compound’s, suggesting differences in pharmacokinetics .
Heterocyclic Modifications
(a) Thiazole Ring Integration
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine () replaces the pyridin-3-yl group with a 2,4-dimethylthiazole.
(b) Pyridin-2-yl vs. Pyridin-3-yl Substitution
(1-(2-methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine () substitutes pyridin-3-yl with pyridin-2-yl. The positional shift of the nitrogen alters hydrogen-bonding geometry, which could reduce affinity for targets requiring pyridin-3-yl’s lone-pair orientation. The 2-methoxyethyl group introduces polarity, increasing solubility but reducing passive diffusion .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | ~245.3 | Cyclopropylmethyl, Pyridin-3-yl | 2.5 | 0.1 (Free base) | High (Cyclopropane) |
| 3-Trifluoromethyl analog (HCl salt) | 278.66 | Trifluoromethyl, Pyridin-3-yl | 1.8 | 5.2 (HCl salt) | Moderate |
| Ethyl-N-methyl analog | 139.2 | Ethyl, N-methyl | 1.2 | 3.0 | Low |
| Thiazole-containing analog | 208.28 | Thiazole, Dimethyl | 2.1 | 0.5 | Moderate (S-oxidation) |
| Pyridin-2-yl analog | ~247.3 | 2-Methoxyethyl, Pyridin-2-yl | 1.5 | 1.8 | High |
Q & A
Basic Research Questions
Q. What synthetic routes are available for (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, starting with cyclocondensation of substituted propenones with hydrazine derivatives. Key intermediates (e.g., pyrazoline precursors) are characterized using spectral techniques:
- 1H/13C NMR for structural confirmation (e.g., cyclopropylmethyl and pyridinyl group integration).
- IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
- Mass spectrometry for molecular weight validation .
- Optimization : Anhydrous solvents (e.g., methanol) and controlled temperatures improve yield and purity during cyclization steps .
Q. Which in vitro assays are suitable for initial biological activity screening of this compound?
- CYP Inhibition : Use human liver microsomes to assess selectivity against CYP2A6, comparing inhibition potency (IC₅₀) with reference inhibitors like tranylcypromine. Include ketoconazole (CYP3A4) and 4-methylpyrazole (CYP2E1) as controls to confirm isoform specificity .
- Cell Viability : Employ the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity in target cell lines, ensuring ≤10% DMSO concentration to avoid solvent interference .
Advanced Research Questions
Q. How can structural modifications enhance CYP2A6 inhibition selectivity?
- SAR Strategy :
Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridin-3-yl position to improve binding affinity to CYP2A6’s active site.
Cyclopropylmethyl Optimization : Replace cyclopropylmethyl with bulkier alkyl groups (e.g., 1,2-dimethylpropyl) to reduce off-target interactions with CYP3A4 .
- Validation : Compare inhibitory constants (Kᵢ) using recombinant CYP isoforms and molecular docking to simulate ligand-enzyme interactions .
Q. How should researchers resolve discrepancies in reported IC₅₀ values for CYP2A6 inhibition?
- Experimental Design :
- Standardize assay conditions: Use pooled human liver microsomes (HLMs) from ≥10 donors to account for genetic variability.
- Control pre-incubation time (e.g., 15 min) to ensure steady-state enzyme inhibition.
- Validate results with orthogonal methods (e.g., fluorescent probe substrates vs. LC-MS-based metabolite quantification) .
Q. What strategies improve compound stability during in vivo pharmacokinetic studies?
- Formulation : Use PEGylated liposomes to enhance aqueous solubility and reduce hepatic first-pass metabolism.
- Analytical Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., D₃-labeled analog) to minimize matrix effects in plasma samples .
Methodological Considerations
Q. Which chromatographic techniques are optimal for quantifying this compound in biological matrices?
- HPLC : Use a C18 column (5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30).
- Detection : UV absorption at 254 nm (pyridine ring) or tandem mass spectrometry (MRM transition m/z 250 → 154) for enhanced sensitivity .
Q. How can researchers validate synthetic purity for pharmacological studies?
- HPLC-PDA : Ensure ≥95% purity with a photodiode array detector (210–400 nm) to detect trace impurities.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
